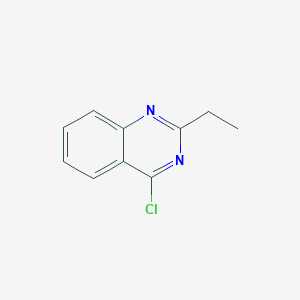

4-Chloro-2-ethylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNVFMFQKNWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440709 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38154-40-4 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-ethylquinazoline

Foreword: The Quinazoline Scaffold - A Cornerstone in Modern Drug Discovery

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] This versatility stems from the ability to readily functionalize the quinazoline core at various positions, thereby modulating its interaction with a wide array of biological targets.[4][5] 4-Chloro-2-ethylquinazoline is a key intermediate in the synthesis of more complex quinazoline-based molecules, serving as a versatile building block for the introduction of various nucleophiles at the C4 position. A thorough understanding of its synthesis and a robust characterization are therefore paramount for researchers and drug development professionals working in this area.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and practical laboratory insights.

I. Strategic Synthesis of this compound: A Two-Step Approach

The most logical and widely employed synthetic route to this compound involves a two-step sequence, commencing with the construction of the quinazolinone ring system, followed by a chlorination reaction. This strategy offers a high degree of control and generally proceeds with good to excellent yields.

Step 1: Synthesis of the Precursor, 2-Ethyl-4(3H)-quinazolinone

The initial step focuses on the construction of the 2-ethyl-substituted quinazolinone core. A common and reliable method involves the acylation of anthranilic acid with propionyl chloride to form N-propionylanthranilamide, which is then cyclized.

Causality Behind Experimental Choices:

-

Acylation: The reaction of anthranilic acid with propionyl chloride in the presence of a base (like pyridine or triethylamine) readily forms the corresponding amide. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Cyclization: The subsequent cyclization of N-propionylanthranilamide to the benzoxazinone intermediate is typically achieved by heating with a dehydrating agent such as acetic anhydride. This intramolecular condensation is a key ring-forming step.

-

Aminolysis: The benzoxazinone is a reactive intermediate that readily undergoes aminolysis upon treatment with ammonia to yield the desired 2-ethyl-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 2-Ethyl-4(3H)-quinazolinone

-

Acylation of Anthranilic Acid:

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, slowly add propionyl chloride (1.1 equivalents).

-

If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude N-propionylanthranilamide, which can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., ethanol/water).

-

-

Cyclization and Aminolysis:

-

Reflux the crude N-propionylanthranilamide with an excess of acetic anhydride for 2-3 hours to form the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate.

-

After cooling, carefully evaporate the excess acetic anhydride under reduced pressure.

-

To the resulting residue, add a solution of aqueous ammonia and stir at room temperature. The benzoxazinone will undergo aminolysis to form 2-ethyl-4(3H)-quinazolinone.

-

The solid product can be collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or a similar solvent will yield pure 2-ethyl-4(3H)-quinazolinone.

-

Step 2: Chlorination of 2-Ethyl-4(3H)-quinazolinone

The conversion of the 4-hydroxy (or 4-oxo) group of the quinazolinone to a chloro group is a critical transformation that activates the C4 position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration/chlorination reaction.

Causality Behind Experimental Choices:

-

Reagent Selection: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[6] The use of an excess of POCl₃ often serves as both the reagent and the solvent.

-

Reaction Conditions: The reaction is typically carried out at reflux to ensure complete conversion. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.

-

Work-up Procedure: Quenching the reaction mixture with ice-water is a highly exothermic process and must be done with extreme caution. The acidic mixture is then neutralized with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product. The choice of a weak base for neutralization is critical to prevent hydrolysis of the product back to the starting quinazolinone.[7]

Experimental Protocol: Synthesis of this compound

-

Chlorination Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-ethyl-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hexane, to afford the pure product.

-

II. Comprehensive Characterization of this compound

A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are routinely employed for this purpose.

A. Physical Properties

A summary of the expected physical properties of this compound is presented in the table below.

| Property | Expected Value |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, but expected to be a sharp range for a pure sample. |

B. Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on the analysis of analogous compounds and fundamental spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | dd | 1H | Aromatic H (H-5) |

| ~7.9 - 7.7 | m | 2H | Aromatic H (H-7, H-8) |

| ~7.6 - 7.4 | m | 1H | Aromatic H (H-6) |

| ~3.1 - 2.9 | q | 2H | -CH₂-CH₃ |

| ~1.5 - 1.3 | t | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 |

| ~161 | C-4 |

| ~152 | C-8a |

| ~134 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~122 | C-4a |

| ~32 | -CH₂-CH₃ |

| ~12 | -CH₂-CH₃ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

| m/z | Interpretation |

| 192/194 | [M]⁺, Molecular ion (³⁵Cl / ³⁷Cl) |

| 177 | [M - CH₃]⁺, Loss of a methyl radical |

| 163 | [M - C₂H₅]⁺, Loss of an ethyl radical |

| 157 | [M - Cl]⁺, Loss of a chlorine radical |

| 129 | Further fragmentation of the quinazoline ring |

FTIR Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050-3100 | C-H stretching (aromatic) |

| ~2850-2960 | C-H stretching (aliphatic -CH₂- and -CH₃) |

| ~1610, 1570, 1480 | C=C and C=N stretching (quinazoline ring) |

| ~1000-1100 | C-Cl stretching |

| ~750-850 | C-H bending (aromatic, out-of-plane) |

III. Conclusion and Future Perspectives

This guide has detailed a robust and reliable two-step synthetic pathway for this compound, a key building block in medicinal chemistry. The synthesis, proceeding through the formation of 2-ethyl-4(3H)-quinazolinone followed by chlorination with phosphorus oxychloride, is a well-established and scalable process. The comprehensive characterization protocol outlined, employing a suite of spectroscopic and physical methods, ensures the unambiguous identification and purity assessment of the final product.

The strategic importance of this compound lies in its utility as a precursor to a diverse range of 4-substituted quinazoline derivatives. The reactivity of the C4-chloro group towards various nucleophiles allows for the facile introduction of different pharmacophores, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. As the quest for new and more effective drugs continues, a solid understanding of the synthesis and properties of such fundamental intermediates will remain indispensable for the drug discovery and development community.

IV. References

-

H. S. A. El-Zahabi, H. A. R. Hussein, and A. A. El-Waeed. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Online]. Available: --INVALID-LINK--

-

M. A. El-Hashash, S. A. Rizk, and F. A. El-Bassiouny. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Online]. Available: --INVALID-LINK--

-

A. A. Al-Trawneh, and S. A. A. Al-Trawneh. (2024). Novel quinazoline derivatives: key pharmacological activities. [Online]. Available: --INVALID-LINK--

-

M. A. El-Hashash, S. A. Rizk, and F. A. El-Bassiouny. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Online]. Available: --INVALID-LINK--

-

M. Asif. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Online]. Available: --INVALID-LINK--

-

Guidechem. (n.d.). This compound 38154-40-4 wiki. [Online]. Available: --INVALID-LINK--

-

A. R. Katritzky, et al. (2011). POCl3 chlorination of 4-quinazolones. [Online]. Available: --INVALID-LINK--

-

ChemicalBook. (n.d.). 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR spectrum. [Online]. Available: --INVALID-LINK--

-

PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. [Online]. Available: --INVALID-LINK--

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Online]. Available: --INVALID-LINK--

-

ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [Online]. Available: --INVALID-LINK--

References

- 1. 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR [m.chemicalbook.com]

- 2. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2-ethylquinazoline: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-ethylquinazoline, a key heterocyclic intermediate in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, structural features, and established synthetic pathways. The document emphasizes the compound's reactivity, particularly the strategic importance of the 4-chloro substituent, which renders it a versatile scaffold for nucleophilic substitution reactions. Detailed protocols, mechanistic insights, and a review of its applications in the development of biologically active agents, such as kinase inhibitors, are presented for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Quinazoline Scaffold and the Role of this compound

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

Within this important class of compounds, this compound (CAS No. 38154-40-4) serves as a pivotal building block. Its utility stems from the presence of a chlorine atom at the 4-position of the quinazoline nucleus. This chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of large chemical libraries for drug discovery programs. The 2-ethyl group provides specific steric and electronic properties that can be crucial for modulating the biological activity and pharmacokinetic profile of its derivatives.

This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its effective use in a research and development setting.

Chemical Structure and Physicochemical Properties

The structural and physical properties of a compound are fundamental to understanding its reactivity, handling, and application.

Molecular Structure

This compound consists of a fused quinazoline core with an ethyl group at position 2 and a chlorine atom at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 38154-40-4 | [6] |

| Molecular Formula | C₁₀H₉ClN₂ | [6] |

| Molecular Weight | 192.64 g/mol | [6] |

| Canonical SMILES | CCC1=NC(Cl)=C2C=CC=CC2=N1 | [6] |

| InChIKey | RDUNVFMFQKNWBM-UHFFFAOYSA-N | [6] |

| Appearance | Solid (typical for related compounds) | |

| pKa (Predicted) | 1.24 ± 0.30 | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from anthranilic acid. The key intermediate is 2-ethyl-4(3H)-quinazolinone, which is subsequently chlorinated.

Caption: General synthetic workflow for this compound.

Causality in Experimental Choices

The transformation of the 4-oxo group of the quinazolinone precursor into the 4-chloro group is the critical step. This is not a simple substitution; it involves converting a stable amide-like carbonyl into a reactive chloro group.

-

Choice of Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are employed because they are powerful dehydrating and chlorinating agents.[7][8] The oxygen atom of the carbonyl group acts as a nucleophile, attacking the phosphorus or sulfur center. This converts the hydroxyl group of the tautomeric 4-hydroxyquinazoline form into a good leaving group, facilitating the subsequent nucleophilic attack by the chloride ion.

-

Use of a Catalyst: In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added when using SOCl₂.[9] DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent activating agent for the carbonyl group than SOCl₂ alone, thereby accelerating the reaction.

Experimental Protocol: Chlorination of 2-Ethyl-4(3H)-quinazolinone

This protocol describes the conversion of the quinazolinone precursor to the final product. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Ethyl-4(3H)-quinazolinone (1 equiv.)

-

Phosphorus oxychloride (POCl₃) (5-10 equiv.) or Thionyl Chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic, if using SOCl₂)

-

Dichloromethane (DCM) or Chloroform (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-ethyl-4(3H)-quinazolinone. Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) via a dropping funnel. The reaction is exothermic.

-

Heating: Once the addition is complete, heat the reaction mixture to reflux (typically 100-110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure. This step is critical and must be done with caution in a fume hood, as POCl₃ is corrosive and reacts violently with water.

-

Work-up: Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. The product will often precipitate as a solid. Alternatively, the acidic mixture can be slowly neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Reactivity and Mechanistic Insights

The synthetic value of this compound is defined by the reactivity of its C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the attached carbon atoms electrophilic and thus susceptible to nucleophilic attack. DFT calculations and experimental evidence show that the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[4]

This regioselectivity allows for precise chemical modifications via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Caption: Key SNAr reaction pathway for this compound.

This reaction is highly versatile and accommodates a wide range of nucleophiles, including:

-

Amines (Primary and Secondary): Reaction with anilines or aliphatic amines is the most common application, leading to the formation of 4-aminoquinazoline derivatives.[5][10]

-

Alcohols/Phenols: Forms 4-alkoxy/aryloxy quinazolines.

-

Thiols: Forms 4-thioether quinazolines.

Applications in Research and Drug Development

The ability to easily modify the 4-position makes this compound a cornerstone intermediate for synthesizing compounds with significant therapeutic potential.

Kinase Inhibitors for Oncology

The most prominent application is in the development of kinase inhibitors. Many potent and selective inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), feature a 4-anilinoquinazoline scaffold.[1][10] The quinazoline core acts as an ATP-mimetic, binding to the hinge region of the kinase's ATP-binding pocket. The substituent introduced at the C4 position extends into the solvent-exposed region, allowing for modulation of potency and selectivity.

While blockbuster drugs like Gefitinib and Erlotinib have different substituents at C2, the underlying synthetic strategy of reacting a 4-chloroquinazoline with an appropriate aniline remains a foundational approach in the field.[10] The 2-ethyl group in this compound can provide a specific structural element to probe these interactions.

Other Therapeutic Areas

Beyond oncology, quinazoline derivatives synthesized from this intermediate have been investigated for a range of biological activities:

-

Antimicrobial Agents: Modifications of the quinazoline core have yielded compounds with activity against various bacterial and fungal strains.[1][2]

-

Anti-inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory pathways.[3]

-

CNS Activity: The scaffold has been explored for developing anticonvulsant and antipsychotic agents.[3]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification: Based on data for analogous compounds, this compound should be considered a hazardous substance. It is likely to cause skin irritation, serious eye damage, and respiratory tract irritation.[11][12]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[11][13] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][14] Due to its reactivity with nucleophiles, including water, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.[14] Recommended storage temperature is between 2-8°C.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its defining feature is the reactive 4-chloro group, which enables straightforward functionalization via nucleophilic aromatic substitution. This reactivity, combined with the biological relevance of the quinazoline scaffold, has established it as a critical building block in drug discovery, particularly in the pursuit of novel kinase inhibitors for cancer therapy. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage this powerful molecule in their synthetic programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Page loading... [wap.guidechem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

Introduction: The Quinazoline Scaffold and the Imperative for Precise Characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethylquinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer and antimalarial properties.[1] this compound is a key intermediate in the synthesis of more complex, pharmacologically active molecules.[2][3] Its reactivity, particularly at the C4 position, allows for diverse functionalization, making it a valuable building block for creating libraries of potential drug candidates.

Given its role as a foundational precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. Inconsistencies in the starting material can lead to failed syntheses, impure final compounds, and misleading biological data. This guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a detailed interpretation of the resulting data, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecule's architecture is the first step in interpreting its spectroscopic data. Below is the chemical structure of this compound with atom numbering for NMR assignment correlation.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4][5] A combined ¹H and ¹³C NMR analysis provides a definitive structural fingerprint.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The use of deuterated solvents is critical to avoid large solvent signals that would overwhelm the analyte signals.[5]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.[6] Standard pulse programs are typically sufficient for complete characterization.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure, we anticipate signals corresponding to the ethyl group and the four protons on the fused benzene ring.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment | Rationale |

| ~8.2 - 7.6 | m | - | 4H | Ar-H (H5, H6, H7, H8) | The aromatic protons on the quinazoline ring system typically appear in this downfield region due to the deshielding effect of the aromatic currents. Their exact shifts and multiplicities will depend on complex coupling patterns.[7][8] |

| ~3.10 | q | ~7.5 | 2H | -CH₂- (H9) | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The proximity to the electron-withdrawing quinazoline ring shifts the signal downfield. |

| ~1.45 | t | ~7.5 | 3H | -CH₃ (H10) | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~165 | C2 | Carbons double-bonded to nitrogen in a heterocyclic ring are significantly deshielded and appear far downfield.[6] |

| ~161 | C4 | The carbon atom bonded to both a nitrogen and a chlorine atom is highly deshielded. |

| ~152 | C8a | Quaternary carbon at the ring junction, adjacent to a nitrogen atom. |

| ~134 | C7 | Aromatic CH carbon. |

| ~129 | C5 | Aromatic CH carbon. |

| ~128 | C6 | Aromatic CH carbon. |

| ~123 | C4a | Quaternary carbon at the ring junction, adjacent to the chloro-substituted carbon. |

| ~32 | C9 (-CH₂-) | Aliphatic carbon adjacent to the aromatic ring system. |

| ~13 | C10 (-CH₃) | Terminal aliphatic methyl carbon. |

NMR Workflow for Structural Elucidation

The process of analyzing NMR data follows a logical progression from sample preparation to final structure confirmation.

Caption: A logical workflow for NMR-based structure elucidation.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Experimental Protocol: KBr Disk Method

For solid samples like this compound, the potassium bromide (KBr) disk method is a standard and reliable technique.[11][12]

-

Drying: Ensure both the sample and spectroscopic grade KBr powder are thoroughly dry to avoid interfering O-H bands from moisture.[10]

-

Grinding: Grind a small amount of the sample (~1-2 mg) with approximately 200-300 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Pressing: Transfer the powder to a die and press it under high pressure (several tons) using a hydraulic press. A vacuum is often applied to remove trapped air.[12]

-

Analysis: The process forms a transparent or translucent pellet, which is then placed in the spectrometer's sample holder for analysis.

IR Spectral Interpretation (Predicted)

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the bonds within the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂-, -CH₃) |

| ~1615 | Strong | C=N Stretch | Quinazoline Ring |

| ~1570, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Aliphatic C-H (-CH₂-, -CH₃) |

| ~850 - 750 | Strong | C-H Bend (out-of-plane) | Substituted Benzene Ring |

| ~800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique commonly used for small, volatile molecules. It generates a molecular ion and a series of characteristic fragment ions, which serve as a molecular fingerprint.[14][15]

-

Sample Introduction: The sample is introduced into the instrument, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[14]

-

Fragmentation: The high energy of the process causes the molecular ion to fragment into smaller, charged ions.

-

Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio to generate the mass spectrum.

MS Spectral Interpretation (Predicted)

The mass spectrum of this compound (C₁₀H₉ClN₂) will have several key features.

-

Molecular Ion (M⁺•): The molecular weight is 192.64 g/mol . The spectrum will show a molecular ion peak at m/z 192. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will be observed at m/z 194 with an intensity of approximately one-third that of the m/z 192 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

| m/z (Predicted) | Relative Intensity (Predicted) | Proposed Fragment |

| 194 | ~33% of M⁺• | [M+2]⁺• Isotopic peak due to ³⁷Cl |

| 192 | High | [M]⁺• Molecular Ion |

| 177 | Moderate | [M - CH₃]⁺ Loss of a methyl radical |

| 163 | High | [M - C₂H₅]⁺ Loss of an ethyl radical |

| 157 | Moderate | [M - Cl]⁺ Loss of a chlorine radical |

A Unified Approach to Structural Verification

No single spectroscopic technique provides all the necessary information for unambiguous structure determination. True confidence is achieved by synthesizing the data from multiple, complementary methods.

Caption: Complementary data from NMR, IR, and MS for structural confirmation.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the presence of the ethyl group and the correct number and type of aromatic protons and carbons. IR spectroscopy corroborates this by identifying the key functional groups, including the aromatic system, C=N bonds, and the C-Cl bond. Finally, mass spectrometry provides the definitive molecular weight and formula, with the characteristic M⁺•/M+2 isotopic pattern confirming the presence of a single chlorine atom. Together, these techniques provide a self-validating system, leading to the unequivocal identification of this compound.

References

- 1. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. azolifesciences.com [azolifesciences.com]

- 6. rsc.org [rsc.org]

- 7. acgpubs.org [acgpubs.org]

- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. azom.com [azom.com]

- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 12. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-ethylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-2-ethylquinazoline, focusing on its solubility and stability. In drug discovery and development, a thorough understanding of these parameters is paramount for formulation design, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document is structured to not only present available data but also to provide the scientific rationale behind experimental designs for characterizing this molecule.

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them "privileged structures" in medicinal chemistry. The 4-chloro-2-substituted quinazoline core, in particular, serves as a versatile synthetic intermediate for the development of targeted therapies, including kinase inhibitors for oncology. This compound (Figure 1) is one such intermediate, whose ethyl group at the 2-position can influence its lipophilicity and metabolic profile.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

A foundational understanding of its solubility and stability is the first step in unlocking its therapeutic potential. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from closely related analogs and first principles to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | - |

| Molecular Weight | 192.64 g/mol | [1] |

| CAS Number | 38154-40-4 | [1] |

| Appearance | Not Available (likely a solid at room temperature) | - |

| pKa (predicted) | 1.24 ± 0.30 | [1] |

| Storage Temperature | 2-8°C | [1] |

The predicted pKa suggests that this compound is a weak base, with protonation likely occurring on one of the quinazoline nitrogen atoms. This has significant implications for its solubility in aqueous media of varying pH.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a weakly basic compound like this compound, solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt form.

Predicted Solubility Behavior

Based on its structure—a largely aromatic, heterocyclic system with a chloro and an ethyl substituent—this compound is predicted to have low intrinsic aqueous solubility. The ethyl group, being a small alkyl chain, will contribute to its lipophilicity.

In organic solvents, its solubility is expected to be higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane (DCM). It is also likely to exhibit moderate solubility in lower alcohols such as methanol and ethanol.

Experimental Determination of Solubility: A Practical Workflow

The Shake-Flask method is the gold standard for determining thermodynamic solubility.[2][3][4] The following protocol outlines a robust procedure for characterizing the solubility of this compound in various solvent systems.

Workflow for the experimental determination of solubility.

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.[2]

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Data Analysis:

-

Calculate the solubility by back-calculating from the dilution factor.

-

Repeat the experiment in triplicate to ensure reproducibility.

-

Anticipated Solubility Data

While experimental data is pending, Table 2 provides a template with predicted solubility classifications for this compound in a range of pharmaceutically relevant solvents.

Table 2: Predicted and Experimental Solubility of this compound

| Solvent System | Predicted Solubility | Experimental Value (mg/mL) |

| Aqueous | ||

| 0.1 N HCl (pH ~1) | Moderately Soluble | To be determined |

| pH 4.5 Acetate Buffer | Sparingly Soluble | To be determined |

| pH 7.4 Phosphate Buffer | Poorly Soluble | To be determined |

| Organic | ||

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | To be determined |

| Ethanol | Soluble | To be determined |

| Acetonitrile | Sparingly Soluble | To be determined |

| Dichloromethane | Soluble | To be determined |

Stability Profile and Degradation Pathways

Assessing the stability of a potential drug candidate is a mandatory step in drug development, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7] Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Predicted Stability and Degradation Pathways

The 4-chloro substituent on the quinazoline ring is an electrophilic center, making it susceptible to nucleophilic aromatic substitution. This is the most probable site of degradation, particularly through hydrolysis.

Predicted degradation pathways for this compound under forced degradation conditions.

-

Hydrolytic Degradation: In aqueous solutions, particularly under acidic or basic conditions, the chlorine atom at the 4-position is expected to be displaced by a hydroxyl group, yielding 2-ethylquinazolin-4(3H)-one. The rate of this hydrolysis is likely to be pH-dependent.

-

Oxidative Degradation: The quinazoline ring system may be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives, although this is generally a less common pathway for this scaffold compared to hydrolysis of the 4-chloro substituent.

-

Photolytic Degradation: Aromatic and heterocyclic compounds can undergo degradation upon exposure to light. For quinazolines, this can involve complex rearrangements or cleavage of the ring system.[6]

-

Thermal Degradation: this compound is expected to be relatively stable to heat in the solid state under dry conditions. At elevated temperatures, decomposition would likely occur.

Experimental Design for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guideline Q1A(R2) to identify degradation products and to develop a stability-indicating analytical method.[5][6][7]

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[8]

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) in a controlled oven.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[8]

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition. The target degradation is typically 5-20%.[6]

-

Characterize the major degradation products using techniques such as mass spectrometry (MS) to confirm the proposed degradation pathways.

-

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific experimental data for this molecule remains limited in the public domain, the principles and protocols outlined here, based on the behavior of closely related quinazoline derivatives and established scientific guidelines, offer a robust starting point for its characterization.

The high reactivity of the 4-chloro substituent towards nucleophilic substitution is a key feature of this molecular scaffold, suggesting that hydrolysis to 2-ethylquinazolin-4(3H)-one is a primary degradation pathway to consider during formulation and storage. Experimental verification of the solubility and stability profiles using the detailed workflows in this guide is a critical next step for any research program involving this compound. Such data will be invaluable for its progression as a key intermediate in the development of novel therapeutics.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to Predicting the Mechanism of Action for 4-Chloro-2-ethylquinazoline

Preamble: The Quinazoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The quinazoline scaffold is a prominent member of this class, forming the core of numerous therapeutics with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Compounds like Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, underscore the therapeutic potential of this heterocyclic system.[3]

This guide focuses on a specific, less-characterized derivative: 4-Chloro-2-ethylquinazoline. Given the absence of extensive biological data for this particular molecule, this document serves as a comprehensive roadmap for predicting and subsequently validating its mechanism of action (MoA). We will employ a logical, multi-pillar strategy, beginning with computational predictions grounded in structural analogy and transitioning to a robust framework for experimental validation. This process is designed not merely to identify a potential MoA but to build a self-validating cascade of evidence suitable for rigorous drug development programs.

Part 1: In Silico Prediction of Biological Targets and Pathways

The initial phase of MoA elucidation for a novel compound begins with computational, or in silico, analysis. This approach leverages existing biochemical data and algorithmic models to generate high-probability hypotheses, thereby focusing subsequent, resource-intensive experimental work on the most promising avenues.[4]

Structure-Activity Relationship (SAR) and Pharmacophore Analysis

The structure of this compound provides critical clues to its potential biological interactions. We can dissect the molecule into its key pharmacophoric features:

-

The Quinazoline Core: This bicyclic aromatic system is the foundational scaffold. Its rigid structure and nitrogen atoms are key for forming interactions (e.g., hydrogen bonds, pi-stacking) within protein binding pockets.

-

The 4-Chloro Substituent: The chlorine atom at position 4 is a crucial feature. In synthetic chemistry, the 4-chloro position on a quinazoline is a highly reactive site, often serving as a key intermediate for nucleophilic aromatic substitution (SNAr) reactions.[5] Many potent 4-anilinoquinazoline-based kinase inhibitors are synthesized from a 4-chloroquinazoline precursor.[3] This suggests that this compound itself may not be the final active form but could act as a covalent inhibitor or that its primary value is as a synthetic intermediate. However, the electronegative chlorine could also participate directly in binding interactions.

-

The 2-Ethyl Group: Substitutions at the 2-position of the quinazoline ring are known to modulate biological activity.[6] The small, lipophilic ethyl group can influence the compound's solubility, cell permeability, and steric fit within a target's binding site.

Based on this SAR analysis, we can hypothesize that this compound may interact with targets similar to other quinazoline derivatives. The most prominent class of such targets are protein kinases , particularly those from the tyrosine kinase family like EGFR and VEGFR, given the established role of the 4-substituted quinazoline scaffold.[3][7] Other potential mechanisms reported for quinazolines include inhibition of DNA repair enzymes and tubulin polymerization.[8]

Computational Target Prediction Workflow

To move beyond structural analogy, we can employ computational algorithms that predict drug-target interactions.[9][10] These methods fall into two main categories:

-

Ligand-Based Approaches: These methods compare the new molecule to a large database of compounds with known biological activities. Similarity in structure or physicochemical properties suggests a potential shared target.[10]

-

Structure-Based Approaches (Docking): If the 3D structure of a potential protein target is known, molecular docking simulations can predict whether the compound can physically bind to the protein and estimate the strength of that interaction.[11]

A typical workflow for target prediction is outlined below.

References

- 1. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Potential Biological Targets of 4-Chloro-2-ethylquinazoline

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This guide focuses on 4-Chloro-2-ethylquinazoline, a specific derivative, and delineates a strategic approach to identifying its potential biological targets. While direct studies on this exact molecule are limited, a comprehensive analysis of structurally related quinazoline derivatives provides a strong foundation for hypothesizing its mechanism of action. This document synthesizes existing knowledge, proposes primary and secondary target classes, and provides detailed, field-proven experimental workflows for target validation. The primary hypothesis is that this compound functions as a kinase inhibitor, with additional potential for anti-inflammatory and antimicrobial activities.

Introduction: The Quinazoline Scaffold as a Pharmacological Powerhouse

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile framework found in numerous bioactive compounds.[1] Its planarity and synthetic tractability have allowed for the creation of vast libraries of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5][6]

Notably, several FDA-approved drugs feature the quinazoline core, underscoring its therapeutic significance.[7] For instance, gefitinib, erlotinib, and afatinib are potent anticancer agents that function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] The success of these drugs provides a compelling rationale for investigating novel quinazoline derivatives like this compound as potential therapeutic agents.

The structure of this compound, with an ethyl group at the 2-position and a chlorine atom at the 4-position, is of particular interest. The 4-chloro substituent is a key reactive handle, often utilized in the synthesis of 4-anilinoquinazolines, a class of compounds extensively studied as receptor tyrosine kinase (RTK) inhibitors.[10][11] This suggests that this compound could serve as both a bioactive molecule in its own right and a crucial intermediate for more complex drug candidates.

Primary Hypothesis: Kinase Inhibition

The most prominent and well-documented activity of quinazoline derivatives is the inhibition of protein kinases.[8][12] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism for many quinazoline-based inhibitors involves competitive binding at the ATP-binding site of the kinase domain.[8]

Proposed Primary Targets: Receptor Tyrosine Kinases (RTKs)

Based on extensive precedent, the most probable targets for this compound are members of the RTK family.

-

Epidermal Growth Factor Receptor (EGFR): A key driver of proliferation in many cancers. Numerous quinazoline derivatives are potent EGFR inhibitors.[9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Dual EGFR/VEGFR inhibitors are a significant area of research.[13]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division, and implicated in various cancers.[10]

The rationale for prioritizing these targets is the structural similarity of the quinazoline core to the adenine region of ATP, allowing it to function as a competitive inhibitor.

Experimental Validation Workflow: Kinase Inhibition

A multi-step approach is required to conclusively identify and characterize kinase inhibition.

Caption: A streamlined workflow for identifying and validating kinase targets.

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) against a specific kinase, such as EGFR.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a 2X kinase buffer (specific composition depends on the kinase, but typically includes Tris-HCl, MgCl2, and a reducing agent like DTT).

-

Prepare a 2X solution of the specific kinase (e.g., recombinant human EGFR) in kinase buffer.

-

Prepare a 2X solution of the substrate peptide and ATP in kinase buffer.

-

-

Assay Plate Setup:

-

Create a serial dilution of the compound in DMSO, then dilute into the kinase buffer to create 4X final concentrations.

-

Add 5 µL of the 4X compound dilutions to a 384-well assay plate. Include "no compound" (DMSO only) for positive control and "no enzyme" for negative control wells.

-

Add 5 µL of the 2X kinase solution to all wells except the negative controls.

-

Add 10 µL of the 2X substrate/ATP solution to all wells to initiate the reaction. Final volume is 20 µL.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes.

-

Add 20 µL of a detection reagent (e.g., ADP-Glo™ reagent, which quantifies ADP production).

-

Incubate for another 40 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Trustworthiness Check: The inclusion of positive and negative controls is critical. The Z'-factor for the assay should be calculated to ensure it is robust and suitable for screening. A Z' > 0.5 is considered excellent.

Secondary Hypotheses: Anti-Inflammatory and Antimicrobial Targets

While kinase inhibition is the primary hypothesis, the broad bioactivity of the quinazoline scaffold suggests other potential mechanisms of action.

Anti-Inflammatory Activity

Many quinazoline derivatives have demonstrated anti-inflammatory properties.[4][5] Potential targets in this area include enzymes involved in the inflammatory cascade, such as:

-

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Key enzymes in the synthesis of prostaglandins.

-

Phosphoinositide 3-kinases (PI3Ks): While kinases, they are often distinctly categorized in inflammatory pathways.[14]

Antimicrobial Activity

The quinazoline core is present in compounds with antibacterial and antifungal activity.[2][15] The mechanism is often related to the inhibition of essential bacterial or fungal enzymes. For instance, structure-activity relationship studies have shown that substitutions at positions 2 and 3 are crucial for antimicrobial effects.[2]

Proposed Experimental Workflow for Secondary Target Validation

A tiered screening approach is efficient for exploring these secondary hypotheses.

Caption: A tiered screening approach for secondary target identification.

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Preparation:

-

Prepare a 2X concentrated culture of the test microbe (e.g., E. coli) in appropriate broth (e.g., Mueller-Hinton Broth).

-

Prepare a serial two-fold dilution of this compound in the same broth in a 96-well plate. Concentrations should range from, for example, 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation:

-

Add an equal volume of the 2X microbial culture to each well of the compound dilution plate. The final volume in each well is typically 100-200 µL.

-

Include a positive control well (microbes, no compound) and a negative control well (broth only, no microbes).

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the microbe (e.g., 37°C for E. coli) for 18-24 hours.

-

-

Analysis:

-

Visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Summary and Future Directions

This guide posits that This compound holds significant potential as a bioactive molecule, with a primary hypothesized mechanism of action as a protein kinase inhibitor . The structural features of the molecule, particularly the privileged quinazoline core and the reactive 4-chloro position, strongly support this hypothesis.

The provided experimental workflows offer a robust, logical, and self-validating path to confirming these potential biological targets. Initial broad screening followed by specific, dose-response enzymatic and cell-based assays will provide the necessary data to confirm or refute the primary hypothesis. Furthermore, the tiered screening approach for secondary targets provides an efficient method to explore the compound's full pharmacological potential.

Successful validation of a kinase target would position this compound as a valuable lead compound for the development of novel therapeutics, particularly in the oncology space.

References

- 1. ijirt.org [ijirt.org]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Screening of 4-Chloro-2-ethylquinazoline Derivatives: A Technical Guide to Modern Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Notably, quinazoline derivatives have been successfully developed as potent anticancer agents, primarily by targeting protein kinases.[3][4] This guide provides an in-depth technical walkthrough of an in silico screening workflow designed to identify and characterize novel 4-Chloro-2-ethylquinazoline derivatives as potential therapeutic agents. We will focus on the inhibition of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology, to illustrate the principles and methodologies of computational drug design.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of new chemical entities.

Introduction: The Rationale for In Silico Screening

The journey of a drug from concept to clinic is notoriously long and expensive. Traditional high-throughput screening (HTS) of massive compound libraries, while effective, is a resource-intensive endeavor. In silico screening, or virtual screening, has emerged as a powerful and cost-effective alternative, allowing for the rapid assessment of large virtual libraries of compounds against a biological target of interest.[6][7] This computational approach enables the prioritization of a smaller, more manageable set of candidates for synthesis and subsequent in vitro and in vivo evaluation.[6]

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is particularly amenable to this approach.[1] Its derivatives have a proven track record as kinase inhibitors, with several FDA-approved drugs like Gefitinib and Erlotinib targeting EGFR.[5][8] These agents typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor.[3] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[2][9] By starting with a core structure like this compound, we can systematically explore chemical space through virtual derivatization and assess the potential of these new analogs to bind to our target.

This guide will detail a comprehensive in silico workflow, from target preparation and ligand library generation to molecular docking, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The Biological Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][5] This makes EGFR a prime target for anticancer drug development. The kinase domain of EGFR contains an ATP-binding pocket, which is the target for many small-molecule inhibitors. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby disrupting downstream signaling pathways.

For our in silico study, we will utilize the crystal structure of the EGFR kinase domain. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17 , which represents the EGFR kinase domain in complex with an inhibitor.

The In Silico Screening Workflow

Our virtual screening campaign is designed as a multi-step funnel, progressively filtering a large virtual library of this compound derivatives to identify a small subset of high-potential candidates.

Caption: A high-level overview of the in silico screening workflow.

Phase 1: Preparation

3.1.1. Target Protein Preparation

The initial step involves preparing the EGFR crystal structure for docking. This is a critical process to ensure the accuracy of the subsequent calculations.

Protocol: Receptor Preparation using Schrödinger Maestro

-

Import Structure: Download and import the PDB structure (e.g., 1M17) into the workspace.

-

Preprocessing: Use the "Protein Preparation Wizard" to:

-

Assign bond orders and add hydrogens.

-

Create zero-order bonds to metals and disulfide bonds.

-

Fill in missing side chains and loops using Prime.

-

Generate protonation states at a physiological pH (e.g., 7.4) using Epik.

-

Optimize the hydrogen-bond network.

-

-

Minimization: Perform a restrained energy minimization of the protein to relieve any steric clashes.

-

Receptor Grid Generation:

-

Define the binding site based on the co-crystallized ligand. This creates a grid within which the ligand poses will be calculated.

-

The size of the grid box should be sufficient to accommodate the potential binding modes of the designed ligands.

-

3.1.2. Ligand Library Design and Preparation

Starting with the this compound core, a virtual library of derivatives will be generated. This can be achieved by adding various substituents at key positions, typically the 4-position, which is known to be crucial for activity in many quinazoline-based inhibitors.[9]

Protocol: Ligand Preparation

-

Core Structure: Draw the this compound scaffold in a 2D sketcher.

-

Virtual Derivatization: At the 4-position, add a diverse set of functional groups and linkers. This can be done manually or using combinatorial library generation tools. The goal is to explore a wide range of chemical properties (e.g., size, polarity, hydrogen bonding potential).

-

3D Conversion and Energy Minimization: Convert the 2D structures to 3D.

-

Ionization and Tautomeric States: Generate possible ionization states and tautomers at a target pH of 7.4 ± 1.0 using a tool like LigPrep. This step is crucial as the correct protonation state is essential for accurate docking.

-

Energy Minimization: Perform a conformational search and energy minimization for each ligand.

Phase 2: Screening

3.2.1. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[7][10] The goal is to find the binding mode with the lowest free energy of binding.

Protocol: Virtual Screening using Glide

-

Input: Use the prepared receptor grid and the prepared ligand library as inputs.

-

Docking Precision: Select a docking precision level. Standard Precision (SP) is often used for large libraries, while Extra Precision (XP) can be used for smaller, more focused sets or for re-docking top hits.

-

Execution: Run the virtual screening job. Glide will systematically dock each ligand into the receptor's active site and score the resulting poses.

-

Output: The output will be a set of docked poses for each ligand, along with their corresponding docking scores (e.g., GlideScore). A more negative score indicates a more favorable binding interaction.

Phase 3: Validation and Filtering

3.3.1. Hit Selection and Prioritization

The raw docking scores provide a primary filter for ranking the compounds. However, a visual inspection of the binding modes of the top-scoring compounds is essential.

Causality Behind Experimental Choices:

-

Docking Score: While not a perfect predictor of binding affinity, the docking score is a valuable metric for ranking compounds.

-

Binding Interactions: The key to potent and specific inhibition lies in the interactions between the ligand and the receptor. Look for:

-

Hydrogen Bonds: Interactions with key residues in the hinge region of the kinase (e.g., Met793 in EGFR) are often critical for quinazoline inhibitors.

-

Hydrophobic Interactions: Favorable contacts within the hydrophobic pockets of the active site.

-

Pi-Pi Stacking: Interactions with aromatic residues.

-

-

Comparison to Known Inhibitors: Compare the binding mode of your top hits to that of known EGFR inhibitors (like the one co-crystallized in 1M17) to see if they occupy the same key interaction points.

3.3.2. ADMET Prediction

A compound with excellent binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction helps to flag potential liabilities early in the discovery process.[11]

Protocol: ADMET Prediction using QikProp

-

Input: Use the top-ranked hits from the docking screen as input.

-

Property Calculation: QikProp calculates a range of physically significant descriptors and pharmaceutically relevant properties, such as:

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[11]

-

Aqueous Solubility (logS): Predicts the solubility of the compound in water.

-

Blood-Brain Barrier Permeability (logBB): Predicts the ability of the compound to cross the blood-brain barrier.

-

Human Oral Absorption: Predicts the percentage of the compound that will be absorbed through the gut.

-

Predicted IC50 for hERG K+ channel blockage: A critical indicator of potential cardiotoxicity.

-

Data Presentation and Interpretation

The results of the in silico screening should be summarized in a clear and concise manner to facilitate decision-making.

Table 1: Hypothetical Docking and ADMET Results for Top 5 Hits

| Compound ID | GlideScore (kcal/mol) | Key Interactions with EGFR | Lipinski Violations | Predicted Oral Absorption (%) | Predicted hERG IC50 (log) |

| Lead-01 | -10.5 | H-bond with Met793, Pi-Pi with Phe723 | 0 | 95 | < -5 |

| Lead-02 | -10.2 | H-bond with Met793, Hydrophobic contacts | 0 | 92 | < -5 |

| Lead-03 | -9.8 | H-bond with Thr790 | 0 | 88 | -4.5 |

| Lead-04 | -9.5 | Hydrophobic contacts only | 1 | 75 | < -5 |

| Lead-05 | -9.3 | H-bond with Met793 | 0 | 85 | -4.8 |

Interpretation:

-

Lead-01 and Lead-02 appear to be the most promising candidates. They have the best docking scores, form the critical hydrogen bond with the hinge residue Met793, have no predicted drug-likeness issues, and show good predicted oral absorption and a low risk of cardiotoxicity.

-

Lead-03 has a good score but interacts with a different residue, which may be of interest for exploring alternative binding modes. However, its predicted hERG activity is borderline.

-

Lead-04 has a weaker score, lacks the key hydrogen bond, and violates one of Lipinski's rules, making it a lower priority.

-

Lead-05 is a solid candidate but with a slightly lower score than the top leads.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the screening of this compound derivatives as potential EGFR inhibitors. By integrating ligand design, molecular docking, and ADMET prediction, we can efficiently navigate a large chemical space to identify a small number of high-priority candidates for further investigation.

The final lead candidates identified through this process (e.g., Lead-01 and Lead-02 ) are not guaranteed to be successful drugs, but they represent a highly enriched set of compounds with a greater probability of success in subsequent experimental validation. The next steps in the drug discovery pipeline would be:

-

Synthesis: Chemical synthesis of the prioritized lead compounds.[8]

-

In Vitro Evaluation: Testing the synthesized compounds in enzymatic assays to determine their IC50 values against EGFR.[12]

-

Cell-Based Assays: Evaluating the antiproliferative activity of the compounds against cancer cell lines that are dependent on EGFR signaling.[8]

-